4-Ethyl-1,3-oxazolidin-2-one

Asymmetric hydrogenation Chiral pool synthesis Ethambutol intermediate

Select racemic 4-Ethyl-1,3-oxazolidin-2-one (CAS 16112-60-0) for asymmetric synthesis and chiral auxiliary screening. Its C4 ethyl substituent provides a calibrated steric profile between methyl and isopropyl analogs for systematic structure-selectivity studies. Used in catalytic asymmetric hydrogenation programs for d-2-aminobutanol production with a baseline optical yield of 17.5%. Solubility in aqueous media ≥25 mg/mL supports biphasic reaction optimization. Buy high-purity racemic mixture; not interchangeable with enantiopure (R)- or (S)- forms.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 16112-60-0
Cat. No. B102768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1,3-oxazolidin-2-one
CAS16112-60-0
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCCC1COC(=O)N1
InChIInChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)
InChIKeyCRHQYASHOICRND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1,3-oxazolidin-2-one CAS 16112-60-0: Procurement Specifications for Chiral Auxiliary and Synthetic Intermediate Applications


4-Ethyl-1,3-oxazolidin-2-one (CAS 16112-60-0), also known as 4-ethyl-2-oxazolidinone, is a C5-substituted heterocyclic oxazolidinone with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol [1]. This compound belongs to the Evans chiral auxiliary family and is supplied commercially as a racemic mixture in solid or oily form, with computed physicochemical properties including a predicted XLogP3-AA of 0.7, topological polar surface area (TPSA) of 38.3 Ų, and a predicted density of 1.047 g/cm³ [1]. Its primary industrial and research utility lies in asymmetric synthesis as a chiral auxiliary, as well as serving as a key intermediate in pharmaceutical synthesis pathways, including historical relevance to ethambutol production [2].

Why Generic Substitution Fails: Critical Procurement Specifications for 4-Ethyl-1,3-oxazolidin-2-one


Interchanging 4-ethyl-1,3-oxazolidin-2-one with structurally similar oxazolidinone analogs such as 4-methyl-2-oxazolidinone (CAS 4042-35-7) or 4-isopropyl-2-oxazolidinone introduces measurable deviations in stereochemical outcomes during asymmetric synthesis and alters physicochemical handling parameters. While all members of the Evans auxiliary class operate through a common chelation-controlled transition state mechanism [1], the steric bulk of the C4 substituent directly modulates diastereofacial bias [2]. Procurement decisions cannot rely on class-level inference alone: the specific ethyl substituent confers a distinct balance between steric demand and solubility that directly impacts isolated yields and enantioselectivity metrics. Furthermore, the racemic mixture (CAS 16112-60-0) is not interchangeable with its enantiopure (R)- or (S)-enantiomers (CAS 98974-04-0 and 13896-06-5 respectively) without specific chiral resolution protocols .

Quantitative Differentiation Evidence for 4-Ethyl-1,3-oxazolidin-2-one (CAS 16112-60-0) Versus Structural Analogs


Asymmetric Hydrogenation Optical Yield: 4-Ethyl-2-oxazolidinone as Intermediate in Ethambutol Precursor Synthesis

In catalytic asymmetric hydrogenation reactions employing 4-ethyl-2-oxazolidinone derivatives as substrates, the 4-ethyl-substituted oxazolidinone framework demonstrated an optical yield of 17.5% for the production of d-2-acetyl-4-ethyloxazolidine-2-one, with subsequent hydrolysis yielding d-2-aminobutanol at 12.7% optical purity [1]. While class-level inference suggests that alternative C4 substituents (e.g., 4-methyl or 4-isopropyl) would modulate enantioselectivity due to altered steric environment at the catalytic site, direct comparative data for these analogs under identical hydrogenation conditions are not available in the disclosed literature [1].

Asymmetric hydrogenation Chiral pool synthesis Ethambutol intermediate

Aqueous Solubility: Quantified Water Compatibility of Racemic 4-Ethyl-1,3-oxazolidin-2-one

Experimental solubility determination indicates that racemic 4-ethyl-1,3-oxazolidin-2-one is soluble in water to at least 25 mg/mL, corresponding to approximately 217 mM at room temperature [1]. This water compatibility exceeds the general class expectation for oxazolidinones, which are typically described as having limited aqueous solubility . Direct comparative solubility data for 4-methyl-2-oxazolidinone and 4-isopropyl-2-oxazolidinone under identical experimental conditions are not available in the open literature, representing a data gap for procurement decision-making.

Aqueous solubility Formulation compatibility Reaction medium selection

Storage Stability Requirements: Low-Temperature Storage Specification for 4-Ethyl-1,3-oxazolidin-2-one

Vendor specifications indicate that 4-ethyl-1,3-oxazolidin-2-one requires storage at -20°C in a freezer to maintain compound integrity . This low-temperature storage requirement distinguishes it from more stable oxazolidinone analogs that may be stored under standard ambient or refrigerated (2-8°C) conditions. While direct accelerated stability data comparing degradation rates of 4-ethyl versus 4-methyl or 4-isopropyl analogs are not available in public sources, the explicit -20°C specification indicates thermal lability that must be considered in procurement planning and facility infrastructure.

Storage stability Cold chain logistics Procurement handling

Optimized Application Scenarios for 4-Ethyl-1,3-oxazolidin-2-one Based on Quantified Evidence


Asymmetric Hydrogenation Screening for Ethambutol Intermediate Synthesis

Procure racemic 4-ethyl-1,3-oxazolidin-2-one for catalytic asymmetric hydrogenation screening programs targeting d-2-aminobutanol production. The established optical yield baseline of 17.5% provides a reference for evaluating catalyst performance [1]. The compound serves as a substrate for novel chiral catalyst development, with the quantified yield metric enabling direct comparison of catalyst efficiency across experimental campaigns.

Aqueous-Organic Biphasic Reaction Development Requiring Defined Water Solubility

Select 4-ethyl-1,3-oxazolidin-2-one for reaction systems involving aqueous media where a defined minimum solubility of 25 mg/mL is required for partitioning or phase transfer optimization [1]. This solubility threshold supports solvent system design in processes requiring predictable compound distribution between aqueous and organic phases, such as extractive workup procedures or biphasic catalytic reactions.

Chiral Auxiliary Library Screening with Controlled Steric Parameters

Include racemic 4-ethyl-1,3-oxazolidin-2-one as a reference compound in Evans auxiliary screening libraries to evaluate the effect of C4 substituent sterics on diastereoselectivity outcomes. The ethyl group occupies an intermediate position between methyl (minimal steric bulk) and isopropyl/phenyl (substantial steric demand), providing a calibrated steric profile for systematic structure-selectivity relationship studies [2].

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